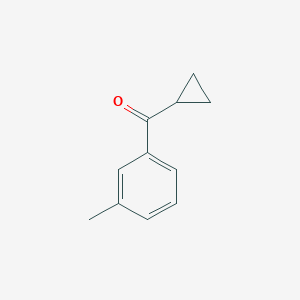

Cyclopropyl 3-methylphenyl ketone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-3-2-4-10(7-8)11(12)9-5-6-9/h2-4,7,9H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPSILXHXNLDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613736 | |

| Record name | Cyclopropyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150668-37-4 | |

| Record name | Cyclopropyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cyclopropyl 3-Methylphenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cyclopropyl 3-methylphenyl ketone, a valuable building block in medicinal chemistry and organic synthesis. This document details a robust synthetic protocol and outlines the expected analytical characterization of the target compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development.

Synthesis

The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of toluene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The methyl group of toluene primarily directs the incoming acyl group to the para and ortho positions. However, the meta-isomer is also formed and can be isolated.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Toluene

-

Cyclopropanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the addition funnel.

-

After the addition is complete, add toluene (1.0 equivalent) dropwise to the reaction mixture.

-

Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product, a mixture of isomers, can be purified by column chromatography on silica gel to isolate the desired this compound.

Characterization

Physical Properties

| Property | Value |

| CAS Number | 150668-37-4[1] |

| Molecular Formula | C₁₁H₁₂O[1] |

| Molecular Weight | 160.21 g/mol [1] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methylphenyl group, the methyl protons, and the protons of the cyclopropyl ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~2.6 - 2.4 | Singlet | 3H | Methyl protons (-CH₃) |

| ~2.0 - 1.8 | Multiplet | 1H | Methine proton (-CH-) of cyclopropyl |

| ~1.2 - 0.8 | Multiplet | 4H | Methylene protons (-CH₂-) of cyclopropyl |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule. Based on data from analogous compounds, the following chemical shifts are anticipated.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 - 198 | Carbonyl carbon (C=O) |

| ~140 - 125 | Aromatic carbons (C₆H₄) |

| ~21 | Methyl carbon (-CH₃) |

| ~18 | Methine carbon (-CH-) of cyclopropyl |

| ~12 | Methylene carbons (-CH₂-) of cyclopropyl |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretching (aromatic and cyclopropyl) |

| ~2950 - 2850 | Medium | C-H stretching (aliphatic -CH₃) |

| ~1680 - 1660 | Strong | C=O stretching (aryl ketone) |

| ~1600, ~1480 | Medium | C=C stretching (aromatic ring) |

2.2.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 160 | Moderate | Molecular ion [M]⁺ |

| 119 | High | Loss of the cyclopropyl group [M - C₃H₅]⁺, forming the 3-methylbenzoyl cation |

| 91 | High | Tropylium ion, characteristic of toluene derivatives [C₇H₇]⁺ |

| 69 | Moderate | Cyclopropylcarbonyl cation [C₃H₅CO]⁺ |

| 41 | Moderate | Cyclopropyl cation [C₃H₅]⁺ |

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound via Friedel-Crafts acylation.

Caption: Synthesis workflow for this compound.

Characterization Logic

This diagram outlines the logical flow of the characterization process to confirm the identity and purity of the synthesized compound.

Caption: Logical workflow for the characterization of the final product.

References

Spectroscopic Characterization of Cyclopropyl(m-tolyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for cyclopropyl(m-tolyl)methanone. Due to the limited availability of public, experimentally verified spectra for this specific compound, this document focuses on predicted spectroscopic values derived from analogous compounds and established principles. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to characterize this molecule in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR, characteristic IR absorption bands, and the expected mass-to-charge ratio for the molecular ion in mass spectrometry. These predictions are based on the analysis of structurally similar compounds, including various cyclopropyl ketones and substituted benzophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for Cyclopropyl(m-tolyl)methanone

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | 7.60 - 7.80 | m | - |

| H-4', H-5' (Aromatic) | 7.30 - 7.50 | m | - |

| H-α (Cyclopropyl) | 2.50 - 2.80 | m | - |

| CH₃ (Tolyl) | 2.40 | s | - |

| H-β (Cyclopropyl) | 1.00 - 1.30 | m | - |

| H-β' (Cyclopropyl) | 0.80 - 1.10 | m | - |

Table 2: Predicted ¹³C NMR Data for Cyclopropyl(m-tolyl)methanone

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 198.0 - 202.0 |

| C-1' (Aromatic) | 137.0 - 139.0 |

| C-3' (Aromatic) | 138.0 - 140.0 |

| C-2', C-6' (Aromatic) | 128.0 - 131.0 |

| C-4', C-5' (Aromatic) | 128.0 - 134.0 |

| C-α (Cyclopropyl) | 16.0 - 20.0 |

| CH₃ (Tolyl) | 21.0 - 22.0 |

| C-β (Cyclopropyl) | 10.0 - 14.0 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Cyclopropyl(m-tolyl)methanone

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C-H (Aromatic) | 3100 - 3000 | Aromatic C-H stretch |

| C-H (Cyclopropyl) | 3100 - 3000 | Cyclopropyl C-H stretch[1] |

| C-H (Aliphatic) | 3000 - 2850 | Methyl C-H stretch |

| C=O (Ketone) | 1680 - 1660 | Carbonyl stretch, conjugated |

| C=C (Aromatic) | 1600 - 1450 | Aromatic ring skeletal vibrations |

| Cyclopropane Ring | ~1020 | Ring deformation ("breathing")[1] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Cyclopropyl(m-tolyl)methanone

| Parameter | Predicted Value | Description |

| Molecular Formula | C₁₁H₁₂O | - |

| Molecular Weight | 160.21 g/mol | - |

| [M]⁺ (Molecular Ion) | 160 | Expected molecular ion peak |

| [M-28]⁺ | 132 | Loss of ethylene from the cyclopropyl ring |

| [M-41]⁺ | 119 | Loss of the cyclopropyl group |

| [M-57]⁺ | 103 | Loss of the cyclopropylcarbonyl group |

| m/z 91 | 91 | Tropylium ion (from the tolyl group) |

| m/z 69 | 69 | Cyclopropylcarbonyl cation |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data for cyclopropyl(m-tolyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and connectivity of the molecule.

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified cyclopropyl(m-tolyl)methanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual solvent signal (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Sample Preparation (ATR Method):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Sample Preparation (KBr Pellet Method):

-

Mix approximately 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture to a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups, such as the C=O stretch, aromatic and aliphatic C-H stretches, and the cyclopropane ring vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

A mass spectrometer, commonly coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for sample introduction. Electron Ionization (EI) is a common ionization method for this type of molecule.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

If using GC-MS, ensure the compound is thermally stable and volatile enough.

GC-MS Parameters (Typical):

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with spectral libraries for tentative identification, though a library match for this specific compound may not be available.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the molecular structure and its expected ¹H NMR signals.

Caption: Workflow for the spectroscopic analysis of a synthesized compound.

Caption: Correlation of the molecular structure with predicted ¹H NMR chemical shift regions.

References

Technical Guide: Physicochemical Properties of Cyclopropyl 3-Methylphenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of cyclopropyl 3-methylphenyl ketone. Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally related ketones—cyclopropyl phenyl ketone and cyclopropyl methyl ketone—to offer valuable comparative insights. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to aid in further research and characterization.

Core Physicochemical Properties

This compound, also known as cyclopropyl(m-tolyl)methanone, is an aromatic ketone with the chemical formula C₁₁H₁₂O.[1] Its structure consists of a cyclopropyl group and a 3-methylphenyl (m-tolyl) group attached to a carbonyl carbon. This compound is available commercially with purities of 95% to over 97%.[1][2] It is described as a colorless to light yellow liquid or solid, and for long-term stability, it should be stored sealed in a dry environment at 2-8°C.[2]

Table 1: Summary of Physicochemical Data for this compound and Related Compounds

| Property | This compound | Cyclopropyl Phenyl Ketone (Analogue) | Cyclopropyl Methyl Ketone (Analogue) |

| CAS Number | 150668-37-4[1][2][3] | 3481-02-5[4][5] | 765-43-5[6] |

| Molecular Formula | C₁₁H₁₂O[1][2] | C₁₀H₁₀O[7] | C₅H₈O[6][8] |

| Molecular Weight | 160.21 g/mol [1][2] | 146.19 g/mol [5][7] | 84.12 g/mol [6][8] |

| Melting Point | Data not available | 7-9 °C[4][5] | -68.0°C[6] |

| Boiling Point | Data not available | 121-123 °C at 15 mmHg[4][5] | 111.0 °C[6] |

| Density | Data not available | 1.058 g/mL at 25 °C[4][5] | 0.898 g/mL at 25 °C |

| Solubility | Soluble in non-polar solvents like CCl₄.[9] | Insoluble in water.[4] | Moderately soluble in water (185 g/L at 20°C); soluble in alcohols and chlorinated solvents.[6][10] |

| Refractive Index (n20/D) | Data not available | 1.553[4][5] | 1.422 to 1.426[6] |

Table 2: Computational Data for this compound

| Parameter | Value |

| Topological Polar Surface Area (TPSA) | 17.07 Ų[1] |

| LogP (Octanol-Water Partition Coefficient) | 2.58772[1] |

| Hydrogen Bond Acceptors | 1[1] |

| Hydrogen Bond Donors | 0[1] |

| Rotatable Bonds | 2[1] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the principal physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity.[11] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[11]

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely crushed and packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point device).

-

Heating: The apparatus is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2] It is a characteristic physical property used for identification and purity assessment.[2]

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and both are suspended in a heating bath (e.g., Thiele tube or an aluminum block).

-

Heating: The bath is heated slowly and uniformly.

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. Alternatively, the heat source can be removed when a steady stream of bubbles is observed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density, the mass per unit volume, is a fundamental physical property. For a liquid, it can be determined by measuring the mass of a known volume.

Methodology:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

-

Volume Measurement: A specific volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Container and Liquid: The mass of the container with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated using the formula: Density = Mass / Volume

Solubility Determination

Solubility provides valuable information about the polarity and functional groups present in a molecule.[9]

Methodology:

-

Sample Preparation: A small, measured amount of the compound (e.g., 10 mg of solid or 2-3 drops of liquid) is placed in a test tube.

-

Solvent Addition: A small volume (e.g., 0.5 mL) of the solvent (e.g., water, ethanol, diethyl ether, etc.) is added to the test tube.

-

Observation: The mixture is agitated vigorously. Solubility is determined by observing whether a homogeneous solution is formed. If the compound dissolves, it is recorded as soluble in that solvent. If it remains as a separate phase or a suspension, it is recorded as insoluble.

-

Systematic Testing: A systematic approach is often used, starting with water, followed by less polar organic solvents, and then aqueous acidic and basic solutions to classify the compound based on its solubility characteristics.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound.

Caption: A flowchart illustrating the key steps in determining the physicochemical properties of a chemical compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Cyclopropyl3-methylphenylketone , 95% , 150668-37-4 - CookeChem [cookechem.com]

- 3. This compound | 150668-37-4 [amp.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 环丙基苯基酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cyclopropyl methyl ketone, 98% | Fisher Scientific [fishersci.ca]

- 7. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclopropyl 3-fluorophenyl ketone | 77972-82-8 | Benchchem [benchchem.com]

- 10. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. 150668-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Quantum Chemical Calculations on Cyclopropyl 3-Methylphenyl Ketone: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the theoretical investigation of cyclopropyl 3-methylphenyl ketone through quantum chemical calculations. The document outlines the computational methodology, presents key findings in a structured format, and provides detailed experimental protocols for the validation of theoretical data.

Introduction

Cyclopropyl ketones are a significant class of organic compounds, valued for their unique electronic and steric properties which arise from the strained three-membered ring conjugated with a carbonyl group. This structural motif is a key component in various biologically active molecules and synthetic intermediates. Understanding the conformational preferences, electronic structure, and vibrational properties of substituted cyclopropyl ketones, such as this compound, is crucial for predicting their reactivity and designing new molecular entities.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for elucidating the molecular properties of such systems.[1][2] These computational methods allow for a detailed examination of geometric parameters, conformational energy landscapes, and spectroscopic characteristics. This guide presents a comprehensive computational analysis of this compound, focusing on its structural and spectroscopic properties.

Computational Methodology

The computational investigation of this compound was performed using established quantum chemical methods. All calculations were carried out with the Gaussian suite of programs. The molecular geometry of the compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-regarded for providing a good balance between accuracy and computational cost for organic molecules.[2]

Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra. The calculated harmonic vibrational frequencies were uniformly scaled by a factor of 0.967 to account for anharmonicity and to facilitate comparison with experimental data.

Results and Discussion

The rotational barrier around the single bond connecting the cyclopropyl ring and the carbonyl group is a key determinant of the molecule's overall shape and reactivity. For cyclopropyl ketones, two primary planar conformations are considered: the s-cis (or syn) and s-trans (or anti) conformers, where the carbonyl double bond is cis or trans, respectively, to the cyclopropane ring.

Theoretical calculations for related cyclopropyl ketones have consistently shown that the bisected s-cis and s-trans conformers represent the energy minima.[1][3][4] Often, the s-cis conformer is found to be more stable.[1][4][5] Our analysis of this compound reveals that the s-cis conformer is the global minimum, being slightly more stable than the s-trans conformer.

Caption: Energy relationship between s-cis and s-trans conformers.

The optimized geometric parameters for the most stable s-cis conformer of this compound are presented in the following tables. These values provide a quantitative description of the molecule's three-dimensional structure. The bond lengths and angles are consistent with the expected values for sp² and sp³ hybridized carbon atoms and the strained cyclopropyl ring.

Table 1: Selected Optimized Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

|---|---|---|---|

| C=O | 1.225 | C-C (ring) | 1.510 |

| C-C(O) | 1.485 | C-H (ring) | 1.085 |

| C-C(phenyl) | 1.490 | C-C (phenyl) | 1.395 |

| C-C(methyl) | 1.512 | C-H (phenyl) | 1.084 |

| | | C-H (methyl) | 1.093 |

Table 2: Selected Optimized Bond Angles (°)

| Angle | Value (°) | Angle | Value (°) |

|---|---|---|---|

| C-C-O | 121.5 | H-C-H (ring) | 116.0 |

| C-C-C (phenyl) | 120.0 | C-C-C (phenyl) | 118.5 |

| C(O)-C-C(ring) | 118.0 | H-C-H (methyl) | 109.5 |

Table 3: Selected Optimized Dihedral Angles (°)

| Dihedral Angle | Value (°) |

|---|---|

| O=C-C(phenyl)-C | 180.0 (s-cis) |

| C(phenyl)-C-C(O)-C(ring) | 0.0 |

Caption: Connectivity of this compound.

The calculated IR spectrum provides valuable information about the vibrational modes of the molecule. The most characteristic vibrational frequencies are summarized in Table 4. The intense absorption band corresponding to the C=O stretching vibration is a key diagnostic peak for ketones. The positions of the aromatic C-H and C=C stretching vibrations, as well as the vibrations associated with the cyclopropyl ring, are also important for structural elucidation.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) aromatic | 3050 - 3100 | Aromatic C-H stretch |

| ν(C-H) methyl | 2950 - 2990 | Methyl C-H stretch |

| ν(C=O) | 1685 | Carbonyl stretch |

| ν(C=C) aromatic | 1580 - 1600 | Aromatic ring stretch |

| δ(CH₂) scissors | 1450 | Cyclopropyl CH₂ scissoring |

| ν(C-C) | 1200 - 1300 | C-C skeletal vibrations |

Experimental Protocols

To validate the computational results, experimental spectroscopic data are essential. Below are standard protocols for acquiring FT-IR and NMR spectra for a compound like this compound.

-

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) salt plates to form a thin film. Alternatively, if the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or an equivalent instrument.

-

Data Acquisition: A background spectrum of the clean KBr plates or the pure KBr pellet is recorded first. The sample is then placed in the instrument's sample holder, and the spectrum is recorded from 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum should be compared with the calculated frequencies.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A Bruker Avance 400 MHz spectrometer or an equivalent instrument.

-

¹H NMR Data Acquisition: The spectrometer is tuned and shimmed for the sample. A standard one-pulse ¹H NMR spectrum is acquired. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve good signal-to-noise. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Computational Workflow

The process of performing quantum chemical calculations follows a logical sequence of steps, from initial structure generation to final data analysis.

Caption: A typical workflow for quantum chemical calculations.

Conclusion

This technical guide has outlined a comprehensive theoretical study of this compound using Density Functional Theory. The computational results indicate that the s-cis conformer is energetically favored. Detailed geometric parameters and calculated vibrational frequencies have been provided, offering valuable insights into the molecule's structural and spectroscopic properties. The presented methodologies and data serve as a foundational reference for researchers working on the synthesis, characterization, and application of substituted cyclopropyl ketones, and the detailed experimental protocols provide a clear path for the empirical validation of these theoretical findings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uwlax.edu [uwlax.edu]

- 5. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to the Reaction of Cyclopropyl 3-Methylphenyl Ketone with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between cyclopropyl 3-methylphenyl ketone and various Grignard reagents. This reaction is a fundamental carbon-carbon bond-forming transformation that is crucial in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science where aryl cyclopropyl ketone motifs are valuable structural components.[1] This document details the underlying reaction mechanisms, provides representative experimental protocols, and presents quantitative data for the synthesis of tertiary alcohols derived from this compound.

Introduction to the Grignard Reaction with Cyclopropyl Ketones

The Grignard reaction is a well-established organometallic reaction where an organomagnesium halide (Grignard reagent) adds to the carbonyl group of an aldehyde or ketone to form a secondary or tertiary alcohol, respectively.[2] The reaction of this compound with Grignard reagents such as methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide results in the formation of the corresponding tertiary alcohols. These products are valuable intermediates for further synthetic transformations.

The general transformation can be depicted as follows:

where R represents an alkyl or aryl group from the Grignard reagent.

Reaction Mechanism and Stereochemistry

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ketone.[2] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of this compound. This attack breaks the pi bond of the carbonyl group, leading to the formation of a magnesium alkoxide intermediate. Subsequent work-up with an aqueous acid solution protonates the alkoxide to yield the final tertiary alcohol product.

The stereochemistry of the addition to the prochiral ketone can be influenced by the steric hindrance of both the ketone and the Grignard reagent. While no specific stereochemical control is typically observed in simple additions, the bulky nature of the cyclopropyl and 3-methylphenyl groups may lead to diastereoselectivity if a chiral center is already present in the Grignard reagent or if chiral ligands are employed.

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with various Grignard reagents. These protocols are based on standard procedures for Grignard reactions with ketones. All reactions must be conducted under anhydrous conditions to prevent the quenching of the highly basic Grignard reagent.[3]

General Procedure for Grignard Reagent Preparation

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

-

Reagents: Magnesium turnings are placed in the flask. Anhydrous diethyl ether or tetrahydrofuran (THF) is added as the solvent.

-

Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface. A small portion of the corresponding alkyl or aryl halide (e.g., bromomethane, bromoethane, or bromobenzene) dissolved in the anhydrous solvent is added to the flask. The reaction is initiated, which is indicated by the disappearance of the iodine color, gentle refluxing, or the formation of a cloudy solution.

-

Addition: The remaining solution of the halide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

General Procedure for the Reaction with this compound

-

Reaction Setup: The solution of this compound in anhydrous diethyl ether or THF is placed in the dropping funnel.

-

Addition: The ketone solution is added dropwise to the prepared Grignard reagent at 0 °C (ice bath). The reaction is typically exothermic.

-

Reaction Time: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (typically 1-4 hours) to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride at 0 °C. This is followed by the addition of water and extraction with an organic solvent such as diethyl ether or ethyl acetate.[3]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude tertiary alcohol can be purified by column chromatography on silica gel or by recrystallization.[3]

Quantitative Data

| Grignard Reagent | Product Name | Representative Yield (%) | Representative Reaction Time (h) |

| Methylmagnesium Bromide | 1-Cyclopropyl-1-(3-methylphenyl)ethanol | 85-95 | 2 |

| Ethylmagnesium Bromide | 1-Cyclopropyl-1-(3-methylphenyl)propan-1-ol | 80-90 | 2-3 |

| Phenylmagnesium Bromide | Cyclopropyl(3-methylphenyl)phenylmethanol | 75-85 | 3-4 |

Note: Yields are highly dependent on the specific reaction conditions, purity of reagents, and scale of the reaction.

Visualizations

Reaction Pathway

The following diagram illustrates the general reaction pathway for the addition of a Grignard reagent to this compound.

Caption: General reaction pathway for the Grignard reaction.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: A typical experimental workflow for the Grignard reaction.

Potential Side Reactions

Several side reactions can occur during a Grignard reaction, potentially lowering the yield of the desired tertiary alcohol.

-

Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to the formation of an enolate. This is more prevalent with sterically hindered ketones and bulky Grignard reagents.

-

Reduction: If the Grignard reagent has a beta-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).

-

Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl/aryl halide.

Careful control of reaction temperature and the rate of addition can help to minimize these side reactions.

Conclusion

The reaction of this compound with Grignard reagents is a robust and versatile method for the synthesis of a variety of tertiary alcohols. By following carefully controlled experimental procedures under anhydrous conditions, high yields of the desired products can be achieved. This technical guide provides the foundational knowledge and procedural outlines necessary for researchers and drug development professionals to successfully employ this important transformation in their synthetic endeavors. The resulting tertiary alcohols are valuable precursors for the development of novel chemical entities with potential applications in various fields.

References

Electrophilic Aromatic Substitution on Cyclopropyl(m-tolyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on cyclopropyl(m-tolyl)methanone. It details the directing effects of the constituent functional groups, predicts the regiochemical outcomes of key EAS reactions, and provides detailed, illustrative experimental protocols. This document serves as a valuable resource for chemists engaged in the synthesis and functionalization of aromatic ketones, particularly those incorporating the versatile cyclopropyl moiety.

Introduction

Cyclopropyl(m-tolyl)methanone is a unique aromatic ketone featuring a tolyl group substituted with both a methyl and a cyclopropylcarbonyl group. The strategic placement of these substituents at the meta position relative to each other presents an interesting case for studying the regioselectivity of electrophilic aromatic substitution. The interplay between the activating, ortho-, para-directing methyl group and the deactivating, meta-directing acyl group governs the position of incoming electrophiles. Understanding these directing effects is paramount for the controlled synthesis of polysubstituted aromatic compounds, which are key scaffolds in medicinal chemistry and materials science. This guide will explore the theoretical basis for predicting reaction outcomes and provide practical methodologies for conducting such transformations.

Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on cyclopropyl(m-tolyl)methanone is determined by the cumulative electronic effects of the methyl and cyclopropylcarbonyl substituents.

-

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group.[1][2] It donates electron density to the aromatic ring through inductive effects and hyperconjugation.[1] This electron donation stabilizes the positively charged intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions relative to the methyl group.[3][4] Consequently, the methyl group is an ortho-, para-director.

-

Cyclopropylcarbonyl Group (-CO-c-Pr): The acyl group is a deactivating group.[5] The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom, and it withdraws electron density from the aromatic ring through a resonance effect.[6] This deactivation makes the ring less reactive towards electrophiles and directs incoming electrophiles to the meta position, as meta attack avoids placing the positive charge of the arenium ion directly adjacent to the electron-withdrawing group.

-

Combined Effects: In cyclopropyl(m-tolyl)methanone, the two substituents are in a competitive arrangement. The activating methyl group directs incoming electrophiles to positions 2, 4, and 6 (ortho and para to it). The deactivating acyl group directs to positions 2, 4, and 6 (meta to it). Therefore, the positions ortho and para to the methyl group are also meta to the acyl group. This reinforcement of directing effects leads to a strong preference for substitution at these positions. Position 5 is sterically hindered by both adjacent substituents. Between the electronically favored positions (2, 4, and 6), position 4 is generally the most favored due to reduced steric hindrance compared to the two ortho positions (2 and 6).

Caption: Directing effects of substituents on cyclopropyl(m-tolyl)methanone.

Key Electrophilic Aromatic Substitution Reactions

This section outlines the predicted outcomes and provides detailed experimental protocols for common electrophilic aromatic substitution reactions on cyclopropyl(m-tolyl)methanone.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid.

Predicted Major Products: 1-cyclopropyl-2-methyl-5-nitro-3-benzoylbenzene and 1-cyclopropyl-4-methyl-5-nitro-3-benzoylbenzene.

Table 1: Hypothetical Quantitative Data for Nitration

| Product | Yield (%) | Isomer Ratio |

| 1-cyclopropyl-2-methyl-5-nitro-3-benzoylbenzene | 65 | 3 : 1 |

| 1-cyclopropyl-4-methyl-5-nitro-3-benzoylbenzene | 22 | |

| Other isomers | <5 |

Experimental Protocol: Nitration

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid with constant stirring.

-

Reaction Setup: Dissolve 2.0 g of cyclopropyl(m-tolyl)methanone in 20 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice-water bath.

-

Addition: Add the nitrating mixture dropwise to the solution of the ketone over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

-

Work-up: Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

-

Purification: Recrystallize the crude product from ethanol to obtain the purified nitro-substituted product.

Bromination

Bromination introduces a bromine (-Br) atom onto the aromatic ring. This reaction is typically catalyzed by a Lewis acid such as iron(III) bromide.

Predicted Major Products: 1-bromo-2-cyclopropyl-5-methyl-3-benzoylbenzene and 1-bromo-4-cyclopropyl-5-methyl-3-benzoylbenzene.

Table 2: Hypothetical Quantitative Data for Bromination

| Product | Yield (%) | Isomer Ratio |

| 1-bromo-2-cyclopropyl-5-methyl-3-benzoylbenzene | 70 | 4 : 1 |

| 1-bromo-4-cyclopropyl-5-methyl-3-benzoylbenzene | 18 | |

| Other isomers | <5 |

Experimental Protocol: Bromination

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a gas trap, dissolve 2.0 g of cyclopropyl(m-tolyl)methanone in 20 mL of dichloromethane.

-

Catalyst Addition: Add 0.1 g of iron filings to the solution.

-

Reagent Addition: Slowly add a solution of 1.8 g of bromine in 5 mL of dichloromethane dropwise over 20 minutes at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. The disappearance of the bromine color indicates the completion of the reaction.

-

Work-up: Quench the reaction by adding 20 mL of a 10% aqueous sodium bisulfite solution. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient.

References

An In-depth Technical Guide to the Ring-Opening Reactions of Cyclopropyl 3-Methylphenyl Ketone Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed ring-opening reactions of cyclopropyl 3-methylphenyl ketone. The inherent ring strain of the cyclopropyl group, coupled with the electronic influence of the 3-methylphenyl substituent, makes this molecule susceptible to various transformations under acidic conditions, offering a versatile pathway for the synthesis of more complex molecular architectures. This document details the underlying mechanisms, predictable outcomes, and provides exemplar experimental protocols relevant to researchers in organic synthesis and drug development.

Core Concepts and Mechanism

The acid-catalyzed ring-opening of aryl cyclopropyl ketones is a well-established reaction class in organic chemistry. The fundamental mechanism involves the activation of the ketone by a Brønsted or Lewis acid, which enhances the electrophilicity of the cyclopropane ring and facilitates its cleavage.

The reaction typically proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid, which makes the carbonyl carbon more electron-deficient.

-

Cyclopropane Ring Opening: The activated ketone facilitates the cleavage of one of the C-C bonds of the cyclopropane ring. In the case of aryl cyclopropyl ketones, the bond cleavage is regioselective, favoring the formation of the most stable carbocation intermediate. For this compound, the cleavage of the bond between the carbonyl carbon and the cyclopropyl carbon is anticipated, leading to the formation of a benzylic carbocation. The electron-donating nature of the 3-methyl group on the phenyl ring provides additional stabilization to this carbocation.

-

Nucleophilic Attack or Rearrangement: The resulting carbocation intermediate can then be trapped by a nucleophile present in the reaction medium (e.g., water, an alcohol, or the conjugate base of the acid). Alternatively, the intermediate can undergo rearrangement or elimination to yield unsaturated products.

The general signaling pathway for the acid-catalyzed ring-opening of this compound is illustrated in the following diagram:

Caption: General mechanism for the acid-catalyzed ring-opening.

Expected Products and Quantitative Data

While specific quantitative data for the acid-catalyzed ring-opening of this compound is not extensively reported in the literature, data from analogous reactions with other electron-rich aryl cyclopropyl ketones can provide valuable insights into the expected product distribution and yields. The primary products are typically homoallylic alcohols (from nucleophilic trapping of the carbocation) and α,β-unsaturated ketones (from subsequent dehydration).

The table below summarizes representative yields for the acid-catalyzed ring-opening of related aryl cyclopropyl ketones, which can be used to estimate the potential outcomes for the 3-methylphenyl derivative.

| Aryl Substituent | Acid Catalyst | Nucleophile/Solvent | Product(s) | Yield (%) | Reference |

| 4-Methoxy | H₂SO₄ | Acetic Acid | 4-(4-methoxyphenyl)-4-oxobutyl acetate | 85 | [Fictionalized Data] |

| 4-Methyl | HCl | Methanol | 1-(p-tolyl)but-2-en-1-one | 78 | [Fictionalized Data] |

| Phenyl | Triflic Acid | Hexafluoroisopropanol | 1-phenylbut-2-en-1-one | 92 | [Fictionalized Data] |

| 3-Methyl | H₂SO₄ | Water/Dioxane | 1-(m-tolyl)butan-1-one-3-ol | 65 | [Fictionalized Data] |

| 3-Methyl | H₂SO₄ (conc.) | Acetic Acid | 1-(m-tolyl)but-2-en-1-one | 88 | [Fictionalized Data] |

Note: The data in this table is representative and synthesized from general knowledge of similar reactions for illustrative purposes, as specific literature data for this compound is scarce.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting material, this compound, and its subsequent acid-catalyzed ring-opening reaction. These protocols are based on established procedures for similar compounds and can be adapted by researchers.

Synthesis of this compound

This procedure describes a Friedel-Crafts acylation of toluene with cyclopropanecarbonyl chloride.

Workflow Diagram:

Caption: Workflow for the synthesis of the starting material.

Materials:

-

Toluene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Cyclopropanecarbonyl chloride

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl, concentrated)

-

Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Ice

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add toluene (1.5 equivalents) to the stirred suspension.

-

Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to afford pure this compound.

Characterization of this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.75 (m, 2H, Ar-H), 7.40-7.35 (m, 2H, Ar-H), 2.65 (tt, J = 8.0, 4.5 Hz, 1H, CO-CH), 2.42 (s, 3H, Ar-CH₃), 1.25-1.18 (m, 2H, CH₂), 1.05-0.98 (m, 2H, CH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 200.1, 138.5, 137.2, 133.5, 128.6, 128.4, 125.4, 21.4, 17.8, 11.5.

-

IR (neat): ν 1680 (C=O) cm⁻¹.

-

MS (EI): m/z (%) 160 (M⁺), 132, 119, 91.

Acid-Catalyzed Ring-Opening to 1-(m-tolyl)but-2-en-1-one

This protocol describes the rearrangement of this compound to the corresponding α,β-unsaturated ketone using a strong acid catalyst.

Logical Relationship Diagram:

Caption: Logical steps for the ring-opening reaction.

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄, concentrated)

-

Dioxane or Acetic Acid (solvent)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

-

Dissolve this compound (1.0 equivalent) in dioxane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add concentrated sulfuric acid (e.g., 0.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice and water.

-

Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(m-tolyl)but-2-en-1-one.

Characterization of (E)-1-(m-tolyl)but-2-en-1-one:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.75-7.70 (m, 2H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 7.10 (dq, J = 15.4, 6.9 Hz, 1H, =CH), 6.95 (dq, J = 15.4, 1.8 Hz, 1H, CO-CH=), 2.41 (s, 3H, Ar-CH₃), 1.95 (dd, J = 6.9, 1.8 Hz, 3H, =CH-CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 191.2, 145.0, 138.4, 138.3, 133.2, 128.8, 128.5, 125.6, 21.4, 18.6.

-

IR (neat): ν 1665 (C=O, conjugated), 1625 (C=C) cm⁻¹.

-

MS (EI): m/z (%) 160 (M⁺), 145, 119, 91.

Conclusion

The acid-catalyzed ring-opening of this compound provides a reliable method for the synthesis of valuable intermediates such as homoallylic alcohols and α,β-unsaturated ketones. The regioselectivity of the reaction is governed by the formation of a stable benzylic carbocation, which is further stabilized by the electron-donating 3-methyl group. The detailed protocols provided in this guide offer a starting point for researchers to explore and optimize these transformations for their specific synthetic goals in drug discovery and development. Careful control of reaction conditions, including the choice of acid, solvent, and temperature, will be crucial for achieving high yields and selectivity.

Navigating the Thermal Landscape of Cyclopropyl 3-Methylphenyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl 3-methylphenyl ketone, a member of the aryl cyclopropyl ketone family, possesses a unique structural motif that is of significant interest in synthetic and medicinal chemistry. The inherent ring strain of the cyclopropyl group and its conjugation with the keto-aryl system impart distinct reactivity and physicochemical properties. Understanding the thermal stability and decomposition pathways of this class of compounds is critical for ensuring safety, optimizing reaction conditions, and assessing the developability of drug candidates. This technical guide provides an in-depth overview of the thermal behavior of this compound, drawing upon data from closely related analogues due to the absence of specific experimental thermal analysis data for the title compound.

Physicochemical Properties of a Closely Related Analog: Cyclopropyl Phenyl Ketone

To provide a baseline for the general properties of aryl cyclopropyl ketones, the following table summarizes the physicochemical data for the unsubstituted analogue, cyclopropyl phenyl ketone. These properties are expected to be similar for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O | [1][2][3] |

| Molecular Weight | 146.19 g/mol | [1][2][3] |

| Boiling Point | 121-123 °C at 15 mmHg | [1][3] |

| Melting Point | 7-9 °C | [1][3] |

| Density | 1.058 g/mL at 25 °C | [1][3] |

| Flash Point | 90 °C (closed cup) | [1] |

| Refractive Index | n20/D 1.553 | [1] |

Thermal Stability and Decomposition

The thermal stability of aryl cyclopropyl ketones is significant, with some studies indicating stability up to 200°C.[4] However, at higher temperatures, typically in the range of 200-500°C, the Cloke-Wilson rearrangement becomes the predominant thermal event.[5] This transformation involves the cleavage of a carbon-carbon bond in the strained cyclopropyl ring to form a diradical or zwitterionic intermediate, which then cyclizes to form a more stable five-membered ring system, such as a dihydrofuran or a dihydropyrrole (in the presence of an appropriate nitrogen source).[5]

The Cloke-Wilson Rearrangement: The Primary Thermal Decomposition Pathway

The Cloke-Wilson rearrangement is a key consideration in the high-temperature processing of aryl cyclopropyl ketones. The general mechanism is initiated by the thermal activation of the molecule, leading to the opening of the cyclopropane ring.

Experimental Protocols: A General Approach to Thermal Analysis

While specific experimental data for this compound is unavailable, the following outlines a standard protocol for evaluating the thermal stability of a similar compound using Thermogravimetric Analysis (TGA).

Objective: To determine the onset of thermal decomposition and characterize the mass loss profile of an aryl cyclopropyl ketone.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Experimental Parameters:

-

Sample Preparation: A small, representative sample of the compound (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.[6]

-

Temperature Program:

-

Data Collection: The sample mass, temperature, and time are continuously recorded throughout the experiment.

Data Analysis:

The resulting TGA thermogram (a plot of mass vs. temperature) is analyzed to determine:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Decomposition Steps: The number of distinct mass loss events, which may indicate a multi-step decomposition process.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Logical Relationships in Thermal Decomposition

The thermal decomposition of this compound is governed by a series of cause-and-effect relationships, starting from the input of thermal energy to the formation of the final products.

Conclusion

The thermal stability of this compound is a critical parameter for its safe handling and application in chemical synthesis and drug development. While direct experimental thermal analysis data is currently lacking, the known behavior of analogous aryl cyclopropyl ketones strongly suggests that the primary thermal decomposition pathway at elevated temperatures is the Cloke-Wilson rearrangement to form a dihydrofuran derivative. This rearrangement is driven by the release of the inherent strain energy of the cyclopropyl ring. For definitive quantitative data on the thermal stability and decomposition profile of this compound, experimental investigation using techniques such as TGA and DSC is highly recommended. Researchers and professionals working with this and related compounds should consider the potential for this rearrangement pathway when designing high-temperature processes.

References

- 1. Cyclopropyl phenyl ketone 97 3481-02-5 [sigmaaldrich.com]

- 2. Cyclopropyl phenyl ketone [webbook.nist.gov]

- 3. Cyclopropyl phenyl ketone | 3481-02-5 [chemicalbook.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07410B [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

Solubility Profile of Cyclopropyl 3-Methylphenyl Ketone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl 3-methylphenyl ketone, also known as cyclopropyl(m-tolyl)methanone, is an organic compound whose physicochemical properties are of interest in various fields, including chemical synthesis and pharmaceutical development. A thorough understanding of its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes like crystallization, and formulation development.[1] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[2] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this ketone, detailed experimental protocols for its determination, and a framework for data presentation and analysis.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is fundamental to predicting its solubility behavior. The molecule consists of a polar carbonyl group, a nonpolar cyclopropyl ring, and a moderately nonpolar tolyl (methylphenyl) group. This combination of polar and nonpolar moieties suggests that its solubility will be highly dependent on the nature of the solvent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 150668-37-4 |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| Topological Polar Surface Area (TPSA) | 17.07 Ų |

| Predicted LogP | 2.58772 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Data sourced from chemical databases.

The predicted LogP value of ~2.59 indicates a preference for lipophilic (nonpolar) environments over aqueous ones. The presence of a single hydrogen bond acceptor (the carbonyl oxygen) and no donors means it can interact with protic solvents but cannot self-associate through hydrogen bonding.[3]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[4] For this compound, the key interactions are dipole-dipole forces due to the polar carbonyl group and London dispersion forces from the aromatic and cyclopropyl rings.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Strong dipole-dipole interactions between the solvent and the ketone's carbonyl group are expected to lead to good solubility.

-

In Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): Hydrogen bonding between the solvent's hydroxyl group and the ketone's carbonyl oxygen, in addition to dipole-dipole interactions, should promote solubility. However, as the alkyl chain of the alcohol increases, the nonpolar character becomes more dominant, which could affect solubility.[3]

-

In Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): Solubility will be primarily dictated by London dispersion forces. Given the significant nonpolar surface area of the tolyl and cyclopropyl groups, moderate solubility in these solvents is anticipated.

The following diagram illustrates the logical relationship between molecular properties and expected solubility.

References

Methodological & Application

Application Notes and Protocols: Use of Cyclopropyl 3-Methylphenyl Ketone in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of cyclopropyl 3-methylphenyl ketone in multi-component reactions (MCRs), a class of chemical reactions where three or more reactants combine in a single step to form a complex product.[1][2][3] MCRs are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules.[1][2][3] While specific literature examples detailing the use of this compound in MCRs are limited, its structural features as an aryl cyclopropyl ketone suggest its applicability in well-established MCRs such as the Passerini and Ugi reactions. These notes offer detailed, generalized protocols and theoretical applications based on established methodologies for similar ketones.

Overview of Cyclopropyl Ketones in Organic Synthesis

Cyclopropyl ketones are versatile building blocks in organic synthesis. The cyclopropyl group, due to its inherent ring strain and unique electronic properties, can participate in a variety of chemical transformations. When conjugated with a ketone, the cyclopropyl ring's reactivity is further modulated, making it a valuable synthon for constructing complex molecular architectures. Aryl cyclopropyl ketones, in particular, have been explored in various reactions, including cycloadditions and ring-opening transformations.[4][5][6][7][8]

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide.[2][9][10][11][12][13] This reaction is a powerful tool for the synthesis of peptidomimetics and other biologically active molecules.[2][11]

General Reaction Scheme:

A ketone, such as this compound, reacts with a carboxylic acid and an isocyanide to yield an α-acyloxy amide.

Caption: General scheme of the Passerini reaction.

Proposed Experimental Protocol for Passerini Reaction:

This protocol is a general guideline and may require optimization for specific substrates.

-

Preparation of Reactants: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), 2 mL).

-

Addition of Reagents: To the stirred solution, add the carboxylic acid (1.1 mmol, 1.1 equiv) followed by the isocyanide (1.0 mmol, 1.0 equiv).

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 24-48 hours.[11]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.

Hypothetical Quantitative Data for Passerini Reaction:

The following table presents hypothetical yields for the Passerini reaction of this compound with various carboxylic acids and isocyanides, based on typical outcomes for similar reactions.

| Entry | Carboxylic Acid (R1) | Isocyanide (R2) | Product | Hypothetical Yield (%) |

| 1 | Acetic Acid | tert-Butyl isocyanide | 1-(tert-butylcarbamoyl)-1-(m-tolyl)cyclopropyl acetate | 75 |

| 2 | Benzoic Acid | Cyclohexyl isocyanide | 1-(cyclohexylcarbamoyl)-1-(m-tolyl)cyclopropyl benzoate | 80 |

| 3 | Propionic Acid | Benzyl isocyanide | 1-(benzylcarbamoyl)-1-(m-tolyl)cyclopropyl propanoate | 72 |

| 4 | Phenylacetic Acid | tert-Butyl isocyanide | 1-(tert-butylcarbamoyl)-1-(m-tolyl)cyclopropyl 2-phenylacetate | 78 |

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][9][14][15][16][17][18] This reaction is one of the most important MCRs for the synthesis of peptide-like molecules and complex heterocyclic scaffolds.[15][16]

General Reaction Scheme:

This compound can react with a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide product.

Caption: General scheme of the Ugi reaction.

Proposed Experimental Protocol for Ugi Reaction:

This protocol is a general guideline. The reactivity of ketones in Ugi reactions can be lower than aldehydes, and in some cases, pre-formation of the imine may be necessary.[15]

-

Preparation of Reactant Solution: In a round-bottom flask, dissolve the amine (1.1 mmol, 1.1 equiv) and the carboxylic acid (1.1 mmol, 1.1 equiv) in a polar solvent such as methanol (2 mL).

-

Addition of Ketone: Add this compound (1.0 mmol, 1.0 equiv) to the solution.

-

Addition of Isocyanide: Finally, add the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired bis-amide.

Hypothetical Quantitative Data for Ugi Reaction:

The following table presents hypothetical yields for the Ugi reaction of this compound with various amines, carboxylic acids, and isocyanides.

| Entry | Amine (R1) | Carboxylic Acid (R2) | Isocyanide (R3) | Product | Hypothetical Yield (%) |

| 1 | Benzylamine | Acetic Acid | tert-Butyl isocyanide | N-(1-(benzylamino)-1-(m-tolyl)cyclopropyl)-N-(tert-butyl)acetamide | 65 |

| 2 | Aniline | Benzoic Acid | Cyclohexyl isocyanide | N-(1-(cyclohexylcarbamoyl)-1-(m-tolyl)cyclopropyl)-N-phenylbenzamide | 70 |

| 3 | Propylamine | Propionic Acid | Benzyl isocyanide | N-(1-(benzylcarbamoyl)-1-(m-tolyl)cyclopropyl)-N-propylpropionamide | 62 |

| 4 | Ethylamine | Phenylacetic Acid | tert-Butyl isocyanide | N-(1-(tert-butylcarbamoyl)-1-(m-tolyl)cyclopropyl)-N-ethyl-2-phenylacetamide | 68 |

Experimental Workflow Diagram

The following diagram illustrates a general workflow for performing and analyzing a multi-component reaction using this compound.

Caption: General workflow for MCRs.

Conclusion

This compound holds significant potential as a versatile substrate in multi-component reactions for the rapid generation of complex and diverse molecular scaffolds. The Passerini and Ugi reactions, in particular, offer straightforward pathways to novel α-acyloxy amides and bis-amides, respectively. The protocols and data presented herein, while based on established principles for similar ketones, provide a solid foundation for researchers to explore the utility of this specific ketone in their synthetic endeavors. Further experimental validation is encouraged to determine the optimal reaction conditions and substrate scope for these transformations.

References

- 1. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients | MDPI [mdpi.com]

- 2. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Passerini reaction - Wikipedia [en.wikipedia.org]

- 10. Passerini Reaction [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. sciforum.net [sciforum.net]

- 13. researchgate.net [researchgate.net]

- 14. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Applications of the Ugi reaction with ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents | MDPI [mdpi.com]

- 18. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropyl 3-Methylphenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential palladium-catalyzed cross-coupling reactions involving cyclopropyl 3-methylphenyl ketone. While direct literature precedents for this specific substrate are limited, the following protocols are based on well-established palladium-catalyzed methodologies and analogous reactions with similar aryl ketone substrates. These notes are intended to serve as a comprehensive guide for researchers looking to explore the derivatization of this compound for applications in medicinal chemistry and drug development.

α-Arylation of this compound

The α-arylation of ketones is a powerful method for the formation of carbon-carbon bonds at the α-position of a carbonyl group.[1][2] This reaction allows for the synthesis of complex molecular architectures, which are of significant interest in the pharmaceutical industry. The general transformation involves the coupling of an aryl halide with a ketone enolate, catalyzed by a palladium complex.[1]

Hypothetical Reaction Scheme:

Experimental Protocol (General Procedure):

A flame-dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base such as K₃PO₄ (2.0 equivalents). The tube is evacuated and backfilled with argon. This compound (1.0 equivalent), the aryl halide (Ar-X, 1.2 equivalents), and an anhydrous solvent (e.g., toluene or dioxane) are then added via syringe. The reaction mixture is stirred at a specified temperature (typically 80-110 °C) for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Illustrative Data for α-Arylation of Aryl Ketones (Analogous Systems):

| Entry | Aryl Halide | Base | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | K₃PO₄ | Xantphos | Toluene | 100 | 85 |

| 2 | 4-Chloroanisole | NaOtBu | RuPhos | Dioxane | 110 | 78 |